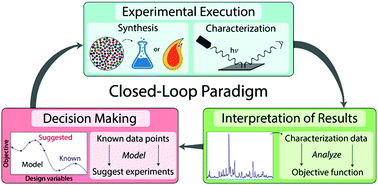Toward autonomous design and synthesis of novel inorganic materials
Materials Horizons Pub Date: 2021-05-19 DOI: 10.1039/D1MH00495F
Abstract
Autonomous experimentation driven by artificial intelligence (AI) provides an exciting opportunity to revolutionize inorganic materials discovery and development. Herein, we review recent progress in the design of self-driving laboratories, including robotics to automate materials synthesis and characterization, in conjunction with AI to interpret experimental outcomes and propose new experimental procedures. We focus on efforts to automate inorganic synthesis through solution-based routes, solid-state reactions, and thin film deposition. In each case, connections are made to relevant work in organic chemistry, where automation is more common. Characterization techniques are primarily discussed in the context of phase identification, as this task is critical to understand what products have formed during synthesis. The application of deep learning to analyze multivariate characterization data and perform phase identification is examined. To achieve “closed-loop” materials synthesis and design, we further provide a detailed overview of optimization algorithms that use active learning to rationally guide experimental iterations. Finally, we highlight several key opportunities and challenges for the future development of self-driving inorganic materials synthesis platforms.


Recommended Literature
- [1] Back cover
- [2] A gold nanoparticle-intercalated mesoporous silica-based nanozyme for the selective colorimetric detection of dopamine†
- [3] Fission of tertiary phosphites through reaction with hexacarbonylbis-π-cyclopentadienyldimolybdenum
- [4] Convergent approach to complex spirocyclic pyrans: practical synthesis of the oxa-pinnaic acid core†
- [5] Correction: CCL01, a novel formulation composed of Cuscuta seeds and Lactobacillus paracasei NK112, enhances memory function via nerve growth factor-mediated neurogenesis
- [6] Ascertaining genuine SERS spectra of p-aminothiophenol
- [7] Two novel macrocyclic organotin(iv) carboxylates based on amide carboxylic acids†
- [8] Back cover
- [9] A colorimetric and fluorescent chemosensor for copper ions in aqueous media and its application in living cells†
- [10] Polarographic determination of 2:4:6-trinitrotoluene and cyclo trimethylenetrinitramine in explosive mixtures

Journal Name:Materials Horizons
Research Products
-
CAS no.: 14104-19-9









